Octafluorotoluene
Overview
Description
Octafluorotoluene, also known as perfluorotoluene, is a chemical compound belonging to the class of fluorocarbons, specifically a perfluoroaromatic compound. It is characterized by the replacement of all hydrogen atoms in toluene with fluorine atoms, resulting in the chemical formula C7F8. This compound is known for its high chemical and thermal stability, making it useful in various industrial applications .
Mechanism of Action
Target of Action
Octafluorotoluene, also known as Perfluorotoluene, is a chemical compound that belongs to the class of fluorocarbons . It is primarily used as an industrial solvent and a versatile gas chromatographic/mass spectrometric derivatizing agent for steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions . Therefore, its primary targets are these specific types of steroids.
Mode of Action
The interaction of this compound with its targets involves a phase-transfer reaction . It acts as a derivatizing agent, modifying the chemical structure of the target steroids to enhance their properties, such as volatility or stability, which are crucial for gas chromatographic/mass spectrometric analysis .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point of 104 °c and its miscibility with organic compounds , suggest that it may have significant volatility and solubility, which could influence its absorption and distribution
Result of Action
The primary result of this compound’s action is the derivatization of target steroids, enhancing their properties for gas chromatographic/mass spectrometric analysis . This can aid in the detection and quantification of these steroids, which can be crucial in various fields such as biomedical research and drug testing.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility could be affected by temperature , potentially influencing its efficacy as a solvent or a derivatizing agent Additionally, its chemical stability could be influenced by factors such as pH or the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Octafluorotoluene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a derivatizing agent in gas chromatographic/mass spectrometric analysis of steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which facilitate the identification and quantification of the target compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its interaction with cell membranes can impact membrane fluidity and permeability, thereby affecting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity . This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential cytotoxicity. These threshold effects highlight the importance of dosage considerations in the use of this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells can impact its biochemical activity and influence cellular processes such as signal transduction and metabolic regulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its role in cellular processes, such as enzyme activity and gene expression regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octafluorotoluene can be synthesized through several methods. One common method involves the defluorination of perfluoromethylcyclohexane by heating it to 500°C in the presence of a nickel or iron catalyst . Another method involves mixing toluene, hydrogen fluoride, and chlorine at temperatures between 120-300°C, followed by a gas-phase reaction under a fluorination catalyst at 300-550°C . Additionally, a synthetic method using pentafluorobenzene, paraformaldehyde, and chlorosulfonic acid as raw materials has been developed. This method involves chloromethylation to obtain an intermediate, followed by chlorination and fluorination to produce this compound .
Industrial Production Methods
The industrial production of this compound typically involves the gas-phase reaction method due to its higher selectivity and conversion rates. This method allows for the efficient production of this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Octafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can participate in nucleophilic substitution reactions.
Reduction Reactions: It can be reduced under specific conditions to form partially fluorinated products.
Oxidation Reactions: Although less common, this compound can undergo oxidation under extreme conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed under high temperatures.
Major Products
The major products formed from these reactions include partially fluorinated toluenes and other fluorinated aromatic compounds .
Scientific Research Applications
Octafluorotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its stability and inertness.
Medicine: Its unique properties make it useful in the development of fluorinated pharmaceuticals and diagnostic agents.
Industry: This compound is used in the production of fluoropolymers, refrigerants, and anesthetics.
Comparison with Similar Compounds
Similar Compounds
Hexafluorobenzene: Another perfluoroaromatic compound with similar stability and applications.
Octafluoronaphthalene: A perfluorinated aromatic compound with a larger aromatic ring structure.
Pentafluorobenzotrifluoride: A related compound with a trifluoromethyl group attached to a pentafluorobenzene ring.
Uniqueness
Octafluorotoluene is unique due to its specific substitution pattern, where all hydrogen atoms in toluene are replaced by fluorine atoms. This gives it distinct physical and chemical properties, such as a higher boiling point and greater chemical inertness compared to other fluorinated aromatic compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWUOFNOTUBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059993 | |
Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Octafluorotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
29.0 [mmHg] | |
Record name | Octafluorotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
434-64-0 | |
Record name | Octafluorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octafluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCTAFLUOROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAFLUOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EFB94M9FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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